N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 393.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's structure features multiple functional groups, including amines and carboxamides, which may influence its reactivity and biological activity.
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its classification as a carboxamide further suggests potential interactions with biological macromolecules, making it a candidate for drug development.
The synthesis of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide typically involves several key steps:
The synthesis can be optimized using techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and purity. Advanced purification methods like chromatography are employed to isolate the desired compound from by-products effectively.
The molecular structure of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide can be represented using various structural notations:
COc1ccc(Nc2cc(C)nc(NCCNC(=O)c3nccc(C)n3)n2)cc1
InChI=1S/C20H23N7O2/c1-13-12-16(23-14-6-8-15(26-5)9-7-14)24-18(22-13)21-11-10-20-17(25)19(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H2,21,22,23,24)
.The compound features a complex arrangement of aromatic rings and nitrogen-containing heterocycles that contribute to its chemical properties and potential biological activity.
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. This interaction may inhibit enzymatic activity or alter receptor function, leading to therapeutic effects .
The exact pathways depend on the target molecules and the biological context in which this compound is studied. Research indicates that modifications in the structure can significantly influence its binding affinity and selectivity towards specific targets.
While specific physical properties such as melting point and boiling point are not readily available for this compound, it is important to note that compounds with similar structures often exhibit moderate solubility in organic solvents and low solubility in water.
The chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature. The presence of multiple functional groups allows for diverse reactivity patterns.
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide has several significant applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1